molecular formula C12H13ClN2 B285952 2-Chloro-6,6-dimethyl-5,6,7,8-tetrahydro-3-quinolinecarbonitrile

2-Chloro-6,6-dimethyl-5,6,7,8-tetrahydro-3-quinolinecarbonitrile

Cat. No.: B285952
M. Wt: 220.7 g/mol
InChI Key: AEEXZGTUHXELHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-6,6-dimethyl-5,6,7,8-tetrahydro-3-quinolinecarbonitrile is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug development. This compound belongs to the class of quinoline derivatives, which are known for their diverse pharmacological activities.

Mechanism of Action

The exact mechanism of action of 2-Chloro-6,6-dimethyl-5,6,7,8-tetrahydro-3-quinolinecarbonitrile is not fully understood. However, it has been suggested that the compound may exert its pharmacological effects by inhibiting various enzymes and signaling pathways involved in disease progression. For example, it has been reported to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, and to modulate the expression of several pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce the production of pro-inflammatory cytokines. In vivo studies have also shown its potential as an anticancer agent, with significant tumor growth inhibition observed in animal models.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-Chloro-6,6-dimethyl-5,6,7,8-tetrahydro-3-quinolinecarbonitrile in lab experiments is its broad spectrum of pharmacological activities. This makes it a promising lead molecule for the development of drugs targeting multiple diseases. However, the compound's low solubility in water and poor bioavailability may limit its use in certain applications.

Future Directions

There are several future directions for the research on 2-Chloro-6,6-dimethyl-5,6,7,8-tetrahydro-3-quinolinecarbonitrile. One potential direction is the development of novel drug candidates based on this compound. Another direction is the investigation of its mechanism of action and the identification of its molecular targets. Additionally, further studies are needed to explore its potential as a therapeutic agent for various diseases and to optimize its pharmacokinetic properties.

Synthesis Methods

The synthesis of 2-Chloro-6,6-dimethyl-5,6,7,8-tetrahydro-3-quinolinecarbonitrile involves the reaction of 2-chloro-6,6-dimethyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile with sodium borohydride in the presence of acetic acid. The reaction proceeds via reduction of the carbonyl group to an alcohol, followed by cyclization to form the quinoline ring. This method has been reported to yield the desired product in good to excellent yields.

Scientific Research Applications

2-Chloro-6,6-dimethyl-5,6,7,8-tetrahydro-3-quinolinecarbonitrile has been extensively studied for its potential applications in drug development. It has been reported to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, antifungal, and anti-inflammatory properties. Several studies have demonstrated the potential of this compound as a lead molecule for the development of novel drugs.

Properties

Molecular Formula

C12H13ClN2

Molecular Weight

220.7 g/mol

IUPAC Name

2-chloro-6,6-dimethyl-7,8-dihydro-5H-quinoline-3-carbonitrile

InChI

InChI=1S/C12H13ClN2/c1-12(2)4-3-10-8(6-12)5-9(7-14)11(13)15-10/h5H,3-4,6H2,1-2H3

InChI Key

AEEXZGTUHXELHF-UHFFFAOYSA-N

SMILES

CC1(CCC2=C(C1)C=C(C(=N2)Cl)C#N)C

Canonical SMILES

CC1(CCC2=NC(=C(C=C2C1)C#N)Cl)C

Origin of Product

United States

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